![molecular formula C14H15NO4 B1319887 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid CAS No. 926194-68-5](/img/structure/B1319887.png)

2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

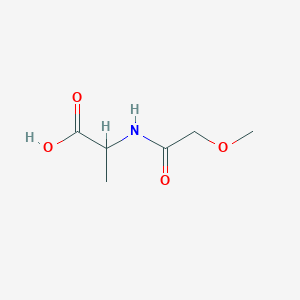

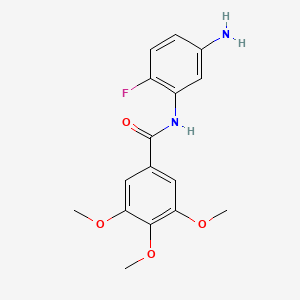

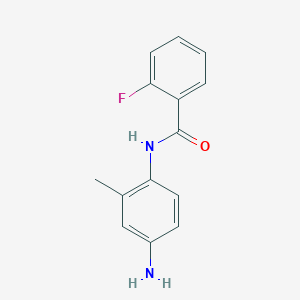

The compound “2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid” is a chemical compound with the molecular formula C13H13NO4 . It has a molecular weight of 247.25 . This compound is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringO=C(O)C(C=C1)=CC=C1OCC2=C(C)ON=C2C . This indicates the presence of an isoxazole ring (C3N2O), a benzoic acid group (C7H6O2), and a methoxy group (CH3O) in the structure. Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 247.25 , and its molecular formula is C13H13NO4 .Scientific Research Applications

BRD4 Inhibition

This compound has been used in the design and synthesis of derivatives to evaluate their inhibitory activities against BRD4 (Bromodomain-containing protein 4), which is a member of the BET (bromodomain and extra terminal domain) family. Notably, one derivative exhibited potent inhibitory effects with an IC50 value of 0.237 ± 0.093 μM .

Crystal Structure Analysis

The isoxazole derivative has been synthesized and characterized by spectroscopy, with its structure determined by single crystal X-ray diffraction. Computational methods like DFT (Density Functional Theory) using B3LYP method and 6-311+G(2d,p) basis set have been employed for the optimized structure calculation of the molecule .

Cytotoxic Effects

Isoxazole derivatives have been studied for their biological activities, including cytotoxic effects on various cell lines. This is important for understanding the potential therapeutic applications of these compounds in treating diseases like cancer .

Synthesis and Use in Pharmaceuticals

Isoxazoles, including this compound, are being synthesized using various methods and are being studied for their potential use in pharmaceuticals. The unique properties of these compounds make them invaluable for studying biological processes and developing novel drugs .

Frontiers in Pharmacology - Design, synthesis, and evaluation of 4-(3-(3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives Journal of Structural Chemistry - Synthesis, Crystal Structure, and DFT Study Royal Society of Chemistry - An overview of metal-free synthetic routes to isoxazoles Springer - The main directions and recent trends in the synthesis and use of isoxazoles S Molecule - 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid

Mechanism of Action

Target of Action

The primary target of 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid is BRD4 , a member of the bromodomain and extra-terminal (BET) family . BRD4 plays a crucial role in regulating gene transcription, and its dysregulation is associated with various diseases, including cancer .

Mode of Action

2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid interacts with BRD4 by mimicking acetyl-lysine, a post-translational modification that BRD4 recognizes . This interaction inhibits BRD4’s ability to bind to acetylated histones, disrupting its function and leading to changes in gene transcription .

Biochemical Pathways

By inhibiting BRD4, 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid affects various biochemical pathways. One key pathway is the regulation of c-MYC , a gene that controls cell proliferation and growth . Inhibition of BRD4 leads to downregulation of c-MYC, which can slow down or stop the growth of cancer cells .

Pharmacokinetics

Its molecular weight is 247.25 , which is within the range typically associated with good absorption and distribution in the body

Result of Action

The inhibition of BRD4 by 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid leads to changes at the molecular and cellular levels. At the molecular level, it results in the downregulation of genes like c-MYC . At the cellular level, these changes can lead to reduced cell proliferation and growth, particularly in cancer cells .

properties

IUPAC Name |

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-8-5-4-6-11(14(16)17)13(8)18-7-12-9(2)15-19-10(12)3/h4-6H,7H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODSHLNHPZQDFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)OCC2=C(ON=C2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.